![molecular formula C22H17ClN4O3 B2645028 2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1105230-96-3](/img/structure/B2645028.png)

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

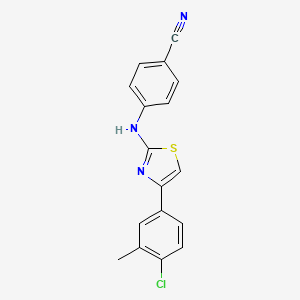

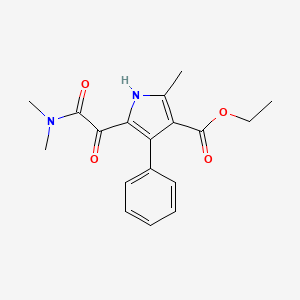

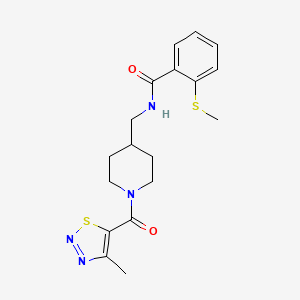

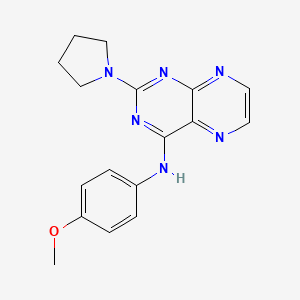

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The oxadiazole and pyridinone rings, in particular, would contribute to the rigidity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the oxadiazole ring could contribute to its chemical stability .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

The compound’s structural features suggest potential anticancer activity. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have gained prominence in cancer therapy. This compound shows promise as a PARP inhibitor, which could enhance the effectiveness of DNA-damaging agents in treating certain cancers. By preventing DNA repair, PARP inhibitors sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials are ongoing to assess its safety and efficacy .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some derivatives of this compound exhibit potent antileishmanial activity. Researchers have explored their effects against Leishmania species, aiming to develop novel drugs for this neglected tropical disease .

Antimalarial Properties

Malaria continues to be a major health burden, especially in endemic regions. Computational studies suggest that this compound interacts favorably with malarial enzymes, making it a potential antimalarial agent. Further validation through in vitro and in vivo experiments is necessary to confirm its efficacy .

Anti-inflammatory Effects

Inflammation plays a pivotal role in various diseases. This compound’s chemical structure suggests anti-inflammatory potential. Researchers have investigated its effects on inflammatory pathways, including cytokine modulation and NF-κB inhibition. Understanding its anti-inflammatory mechanisms could lead to therapeutic applications .

Structure-Based Drug Design

The compound’s unique scaffold provides an opportunity for structure-based drug design. Researchers can explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and solubility. Computational modeling and virtual screening can guide the design of analogs with improved drug-like characteristics .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3/c1-14-4-2-5-17(12-14)24-19(28)13-27-11-3-6-18(22(27)29)21-25-20(26-30-21)15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRQBAGZFCZWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-3-(2-chloro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2644955.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2644959.png)

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2644960.png)

![7-((4-methoxyphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2644961.png)